3-bromo-6-fluoro-5-nitro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-fluoro-5-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, fluorine, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-fluoro-5-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 6-bromo-5-fluoro-1H-indazole using nitric acid and sulfuric acid under controlled conditions . Another approach involves the bromination of 6-fluoro-5-nitro-1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-fluoro-5-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted indazoles with various functional groups.
- Amino derivatives from the reduction of the nitro group.
- Oxidized products with different oxidation states.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-fluoro-5-nitro-1H-indazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-bromo-6-fluoro-5-nitro-1H-indazole depends on its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it could act as an inhibitor of histone deacetylases, which play a role in gene expression and cancer progression .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-5-fluoro-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1H-indazole: Lacks the bromine and fluorine atoms, affecting its biological activity and chemical reactivity.
3-Bromo-1H-indazole: Lacks the fluorine and nitro groups, which may alter its pharmacological properties.
Uniqueness: 3-Bromo-6-fluoro-5-nitro-1H-indazole is unique due to the presence of all three functional groups (bromine, fluorine, and nitro), which contribute to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C7H3BrFN3O2 |
---|---|
Molekulargewicht |
260.02 g/mol |
IUPAC-Name |
3-bromo-6-fluoro-5-nitro-2H-indazole |
InChI |
InChI=1S/C7H3BrFN3O2/c8-7-3-1-6(12(13)14)4(9)2-5(3)10-11-7/h1-2H,(H,10,11) |
InChI-Schlüssel |
PKXGAMZKIINOCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC2=NNC(=C21)Br)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.